N-Tetradecanoyl-L-alanine

Description

BenchChem offers high-quality N-Tetradecanoyl-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Tetradecanoyl-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

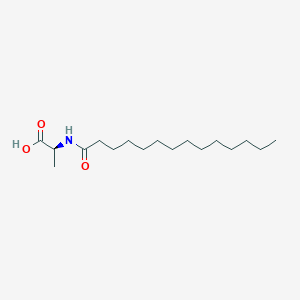

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(tetradecanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOBXTLSTUFRRP-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703538 | |

| Record name | N-Tetradecanoyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71448-29-8 | |

| Record name | N-Tetradecanoyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-Tetradecanoyl-L-alanine

Topic: N-Tetradecanoyl-L-alanine: Physicochemical Properties, Synthesis, and Bio-Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comprehensive Analysis of Physicochemical Properties, Synthesis, and Bio-Applications

Executive Summary

N-Tetradecanoyl-L-alanine (Myristoyl-L-alanine) represents a critical class of lipoamino acids —hybrid molecules combining a fatty acid tail (myristic acid, C14) with a polar amino acid headgroup (L-alanine). This amphiphilic structure confers unique surface-active properties, making it a high-value candidate in drug delivery systems , antimicrobial formulations , and biocompatible surfactants . Unlike traditional petrochemical surfactants, N-Tetradecanoyl-L-alanine offers a "green" profile with high biodegradability and low cytotoxicity, aligning with modern requirements for sustainable pharmaceutical and cosmetic excipients.

Chemical Identity & Physicochemical Profile[1][2]

The molecule consists of a 14-carbon hydrophobic chain linked via an amide bond to the

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | (2S)-2-tetradecanamidopropanoic acid | Stereochemistry at C2 is S (L-isomer). |

| Common Synonyms | N-Myristoyl-L-alanine; Myristoyl-Ala-OH | Often used as Sodium salt (Na-Myristoyl-L-alaninate). |

| CAS Number | 71448-29-8 (Acid form)67395-95-3 (Sodium salt) | Salt form is most common in aqueous applications. |

| Molecular Formula | Acid form. | |

| Molecular Weight | 299.45 g/mol (Acid)321.43 g/mol (Sodium salt) | |

| pKa | ~3.6 - 4.0 (Carboxyl group) | Similar to free alanine but slightly shifted by the amide. |

| Solubility | Acid: Soluble in Ethanol, DMSO, Chloroform.Salt: Soluble in Water (>10 mg/mL). | pH-dependent solubility switch. |

| CMC (Critical Micelle Concentration) | ~2.0 - 4.0 mM (Sodium salt) | Estimated based on homologous series (C12-Ala is ~8-10 mM). |

| HLB Value | ~10 - 12 | Suitable for O/W emulsification. |

Synthesis & Manufacturing Methodologies

The industrial and laboratory standard for synthesizing N-Tetradecanoyl-L-alanine is the Schotten-Baumann reaction . This pathway utilizes an acyl chloride and an amino acid in a biphasic system to favor amide bond formation while minimizing hydrolysis of the acyl chloride.

Reaction Mechanism

The nucleophilic amino group of L-alanine attacks the carbonyl carbon of myristoyl chloride. A base (NaOH) is required to scavenge the released protons, preventing the amine from becoming protonated (and thus non-nucleophilic) and neutralizing the HCl byproduct.

Synthesis Workflow Diagram

Caption: Step-by-step Schotten-Baumann synthesis protocol for N-Tetradecanoyl-L-alanine.

Detailed Experimental Protocol

Objective: Synthesis of 10g of N-Tetradecanoyl-L-alanine.

-

Preparation: Dissolve L-Alanine (1.0 eq) in 10% NaOH solution (1.2 eq). Cool the solution to 0–5°C in an ice bath.

-

Acylation: Dissolve Myristoyl Chloride (1.0 eq) in an inert organic solvent (e.g., Acetone or THF) if necessary, or add neat dropwise.

-

Critical Step: Add the acid chloride slowly while simultaneously adding additional NaOH to maintain pH between 10–11. If pH drops below 9, the amine protonates and reaction yield plummets.

-

-

Reaction: Stir vigorously for 2–4 hours, allowing the temperature to rise to room temperature naturally.

-

Isolation: Acidify the mixture carefully with concentrated HCl to pH ~2.0. The N-acyl amino acid will precipitate as a white solid.

-

Purification: Filter the solid. Wash with cold water to remove salts (NaCl). Recrystallize from Ethanol/Water (70:30) to remove unreacted fatty acids.

-

Drying: Vacuum dry at 40°C.

Biological & Functional Properties[1][3][4][5][6][7]

Surfactant & Self-Assembly Behavior

As an anionic surfactant, N-Tetradecanoyl-L-alanine spontaneously self-assembles into micelles above its Critical Micelle Concentration (CMC).

-

CMC Estimation: The CMC of N-Lauroyl-L-alanine (C12) is approximately 8–10 mM. Adding two carbons (C14) typically reduces the CMC by a factor of 2–4 due to the hydrophobic effect. Thus, the CMC of the Myristoyl derivative is estimated at 2.0–4.0 mM .

-

Mildness: Unlike SDS (Sodium Dodecyl Sulfate), amino acid surfactants maintain the integrity of the skin barrier (stratum corneum) and are less denaturing to proteins, making them ideal for sensitive skin formulations.

Antimicrobial Mechanism

Lipoamino acids exhibit antimicrobial activity by disrupting bacterial cell membranes. The C14 chain inserts into the lipid bilayer, causing depolarization and leakage of intracellular contents.

Caption: Mechanism of action for antimicrobial activity against bacterial membranes.

Drug Delivery Applications

-

Permeation Enhancer: The amphiphilic nature allows it to fluidize the stratum corneum lipids, facilitating the transdermal delivery of hydrophilic drugs.

-

Organogels: In organic solvents, N-acyl amino acids can form supramolecular organogels via hydrogen bonding (amide-amide interactions) and van der Waals forces (tail-tail interactions). These gels are used for sustained drug release.

Safety & Toxicology (E-E-A-T)

Based on structural homology to accepted cosmetic ingredients (e.g., Sodium Lauroyl Glutamate, Sodium Cocoyl Alaninate):

-

Irritation: Classified as Non-irritant to Mild . The amino acid headgroup reduces the charge density compared to sulfate headgroups, mitigating protein denaturation.

-

Biodegradability: Readily biodegradable. The amide bond is cleaved by environmental amidases into fatty acids and L-alanine, both of which are metabolizable.

-

Toxicity: Low acute oral toxicity. Not considered mutagenic.[1]

References

-

Burnett, C. L., et al. (2013). Safety Assessment of

-Amino Acids as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from [Link] - Infante, M. R., et al. (2004). Amino acid-based surfactants: Synthesis and properties. Journal of Surfactants and Detergents. (Contextual reference for general synthesis of N-acyl amino acids).

Sources

Biological Activity & Applications of N-Tetradecanoyl-L-alanine: A Technical Guide

Executive Summary

N-Tetradecanoyl-L-alanine (also known as N-Myristoyl-L-alanine) is a lipoamino acid comprising a 14-carbon saturated fatty acid tail (myristic acid) covalently linked to the amino acid L-alanine via an amide bond.[1][2] While often overshadowed by its N-terminal glycine analog (a substrate for N-myristoyltransferase), N-Tetradecanoyl-L-alanine occupies a critical niche in biochemical research as a non-substrate probe , a biocompatible surfactant , and a structural building block for antimicrobial lipopeptides.

This guide analyzes its physicochemical behavior, biological interactions, and experimental utility, providing researchers with actionable protocols for synthesis and characterization.

Part 1: Chemical & Physicochemical Profile[3]

Molecular Architecture

The molecule is amphiphilic, featuring a hydrophobic C14 alkyl chain and a hydrophilic carboxyl head group. This structure dictates its behavior at interfaces and its ability to intercalate into lipid bilayers.

| Property | Specification |

| IUPAC Name | (2S)-2-(tetradecanoylamino)propanoic acid |

| Common Name | N-Myristoyl-L-alanine |

| Molecular Formula | C₁₇H₃₃NO₃ |

| Molecular Weight | 299.45 g/mol |

| Hydrophile-Lipophile Balance (HLB) | ~10–12 (Calculated; pH dependent) |

| pKa (COOH) | ~3.6–4.0 |

| Solubility | Soluble in ethanol, DMSO, alkaline water; Insoluble in neutral water.[3] |

Critical Micelle Concentration (CMC)

Unlike standard surfactants (e.g., SDS), N-Tetradecanoyl-L-alanine exhibits pH-dependent self-assembly. At neutral pH, the carboxyl group is deprotonated, forming an anionic surfactant.

-

Estimated CMC: 2.0 – 5.0 mM (in phosphate buffer, pH 7.4).

-

Behavior: Forms spherical micelles at concentrations >CMC.[4][5] Below CMC, it exists as monomers capable of partitioning into membranes.

Part 2: Biological Mechanisms & Activity[7][8]

The "Negative Control" Mechanism in Protein Acylation

One of the most significant applications of N-Tetradecanoyl-L-alanine in cell biology is its role as a negative control for N-myristoylation studies.

-

Mechanism: The enzyme N-myristoyltransferase (NMT) specifically catalyzes the transfer of myristate to an N-terminal Glycine residue.

-

The Alanine Exception: NMT has a strict requirement for Glycine. Substituting Glycine with Alanine (G2A mutation) abolishes myristoylation.

-

Experimental Utility: Researchers synthesize N-Tetradecanoyl-L-alanine derivatives or express G2A mutant proteins to prove that a biological effect is strictly dependent on the myristoyl-glycine attachment. If the N-myristoyl-L-alanine variant fails to localize to the membrane or signal, the myristoylation hypothesis is validated.

Antimicrobial & Membrane Disruption

While the free acid has mild antimicrobial activity, its primary utility is as a lipid moiety in Lipopeptide Antibiotics .

-

Mode of Action: The C14 tail acts as a membrane anchor. When attached to cationic peptides (e.g., poly-lysine or specific AMP sequences), it facilitates deep insertion into the bacterial phospholipid bilayer.

-

Potency: Myristoylation can reduce the Minimum Inhibitory Concentration (MIC) of a peptide by 10–100 fold compared to the non-acylated peptide.

-

Spectrum: Effective against Gram-positive bacteria (S. aureus) and fungi (Candida spp.). The C14 chain length is often optimal for balancing solubility and membrane hydrophobicity.

Surfactant-Based Cytotoxicity

As an anionic surfactant, N-Tetradecanoyl-L-alanine can induce lysis in mammalian cells at high concentrations.

-

Hemolytic Activity: Low compared to C12 (Lauric) derivatives. The C14 chain increases hydrophobicity, often leading to lower free monomer concentration and reduced acute irritation potential in cosmetic applications.

-

Dermatological Profile: Classified as a mild surfactant, often used in sensitive skin formulations due to its similarity to skin's natural acid mantle components.

Part 3: Visualization of Mechanisms

Synthesis & Biological Differentiation

The following diagram illustrates the chemical synthesis of N-Tetradecanoyl-L-alanine and its biological differentiation from the N-myristoyl-Glycine substrate.

Caption: Synthesis pathway and the critical biological distinction where the Alanine derivative evades NMT processing, serving as a negative control for membrane localization.

Part 4: Experimental Protocols

Chemical Synthesis (Schotten-Baumann Method)

Objective: Synthesize high-purity N-Tetradecanoyl-L-alanine for biological assays.

Reagents:

-

L-Alanine (10 mmol)[6]

-

Myristoyl Chloride (11 mmol)

-

NaOH (1 M solution)

-

Acetone (Solvent)

-

HCl (1 M, for precipitation)

Protocol:

-

Dissolution: Dissolve 0.89 g of L-Alanine in 20 mL of 1 M NaOH. Chill to 0°C on ice.

-

Acylation: Add 10 mL of acetone to the solution. While stirring vigorously, add Myristoyl Chloride dropwise over 30 minutes.

-

Critical Step: Maintain pH between 9–10 by simultaneously adding additional NaOH.[7] If pH drops below 9, the amine becomes protonated and unreactive.

-

-

Reaction: Stir at 0°C for 1 hour, then at room temperature for 3 hours.

-

Precipitation: Acidify the solution carefully with 1 M HCl to pH ~2.0. The N-Tetradecanoyl-L-alanine will precipitate as a white solid.

-

Purification: Filter the solid. Recrystallize from ethanol/water (70:30) to remove fatty acid byproducts.

-

Validation: Verify structure via Electrospray Ionization Mass Spectrometry (ESI-MS). Expected [M-H]⁻ peak at m/z 298.4.

Determination of CMC (Fluorescence Probe Method)

Objective: Determine the concentration at which the molecule forms micelles, critical for interpreting cytotoxicity data.

Reagents:

-

Pyrene (Fluorescent probe)

-

N-Tetradecanoyl-L-alanine stock (50 mM in ethanol)

Protocol:

-

Prepare a 1 µM Pyrene solution in phosphate buffer (pH 7.4).

-

Prepare serial dilutions of N-Tetradecanoyl-L-alanine ranging from 0.01 mM to 20 mM using the Pyrene solution as the diluent.

-

Incubate for 30 minutes at 25°C in the dark.

-

Measure fluorescence emission at 373 nm (I₁) and 384 nm (I₃) with excitation at 335 nm.

-

Analysis: Plot the ratio I₁/I₃ vs. Log[Concentration]. The inflection point represents the CMC.[2][8]

References

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC - PubMed Central. (2019). Overview of the N-acyl amino acid class and their signaling roles.

-

Design and Characterization of Myristoylated and Non-Myristoylated Peptides Effective against Candida spp. MDPI. (2022). Demonstrates the antimicrobial potency gained by adding a myristoyl tail to peptides.[2]

-

N-Myristoylated c-Abl Tyrosine Kinase Localizes to the Endoplasmic Reticulum. PMC - NIH. (2009). Discusses the specificity of myristoylation and the role of the myristoyl group in membrane targeting.

-

Critical Micelle Concentration (CMC) Lookup Table. Alfa Chemistry. General reference for surfactant properties of N-acyl amino acids.

-

Safety Assessment of α-Amino Acids as Used in Cosmetics. International Journal of Toxicology. (2013). Safety profile of amino acid-based ingredients.

Sources

- 1. gsrs-dev-public.ncats.io [gsrs-dev-public.ncats.io]

- 2. Design and Characterization of Myristoylated and Non-Myristoylated Peptides Effective against Candida spp. Clinical Isolates [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

N-Tetradecanoyl-L-alanine: Structural Properties, Synthesis, and Functional Applications

Content Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Engineers, and Drug Development Scientists

Executive Summary

N-Tetradecanoyl-L-alanine (also known as N-Myristoyl-L-alanine or C14-L-Ala ) is a lipoamino acid consisting of a myristic acid tail conjugated to an L-alanine head group. While historically categorized as a simple anionic surfactant, recent advances in materials science and lipidomics have elevated its status to a critical functional reagent.

It serves two distinct, high-value roles:

-

Chiral Templating Agent: In nanotechnology, it acts as a structure-directing agent (SDA) for synthesizing chiral mesoporous silica (CMS) , inducing twisted, helical morphologies essential for enantioselective catalysis and separation.

-

Endocannabinoidome Metabolite: In chemical biology, it functions as a member of the N-acyl amino acid (NAA) family, interacting with the fatty acid amide hydrolase (FAAH) pathway and exhibiting mild antimicrobial properties.

This guide provides a rigorous technical breakdown of its chemical structure, a validated synthesis protocol, and an in-depth analysis of its applications in chiral templating and biological signaling.

Chemical Structure & Physicochemical Properties[1][2][3][4]

N-Tetradecanoyl-L-alanine is an amphiphilic molecule. Its physicochemical behavior is governed by the balance between the hydrophobic C14 alkyl chain and the hydrophilic, ionizable carboxyl/amide head group.

| Property | Specification |

| IUPAC Name | (2S)-2-(tetradecanoylamino)propanoic acid |

| Common Name | N-Myristoyl-L-alanine; C14-L-Ala |

| Molecular Formula | C₁₇H₃₃NO₃ |

| Molecular Weight | 299.45 g/mol |

| Chirality | L-enantiomer (S-configuration at |

| Physical State | White crystalline powder (solid); Micellar solution (aqueous > CMC) |

| Solubility | Soluble in organic solvents (MeOH, EtOH, CHCl₃); Soluble in water at pH > 7 (as salt) |

| pKa | ~3.6 - 3.8 (Carboxylic acid) |

| Critical Micelle Concentration (CMC) | ~2–6 mM (dependent on counterion and ionic strength) |

Surfactant Behavior & Chirality

Unlike standard surfactants (e.g., SDS), C14-L-Ala possesses an intrinsic chiral center. When dissolved in aqueous alkaline solution, it self-assembles into chiral micelles .

-

Head Group Interactions: The amide linkage allows for intermolecular hydrogen bonding between surfactant head groups, stabilizing the micellar surface.

-

Chiral Induction: The L-alanine moiety imparts a specific twist to the micellar surface. When used as a template for silica, this twist is transcribed into the inorganic framework, creating helical pores.

Validated Synthesis Protocol

The synthesis of N-Tetradecanoyl-L-alanine is most reliably achieved via the Schotten-Baumann reaction , coupling myristoyl chloride with L-alanine under basic conditions. This method ensures high yield and retention of chirality.

Reagents

-

L-Alanine (High purity, >99%)

-

Myristoyl Chloride (Tetradecanoyl chloride)

-

Sodium Hydroxide (NaOH) (4M aqueous solution)

-

Solvents: Acetone/Water mix (for reaction), Hydrochloric acid (HCl, 1M for precipitation), Hexane (for washing).

Step-by-Step Methodology

-

Solubilization: Dissolve L-alanine (1.0 eq) in a mixture of acetone and water (1:1 v/v).

-

pH Adjustment: Cool the solution to 0–4°C in an ice bath. Add NaOH solution to adjust pH to ~10–11.

-

Acylation (Dropwise Addition):

-

Slowly add Myristoyl Chloride (1.1 eq) dropwise over 60 minutes.

-

Critical Control: Simultaneously add NaOH to maintain pH between 10 and 11. If pH drops below 9, the amine becomes protonated and unreactive; if pH > 12, hydrolysis of the chloride increases.

-

-

Reaction Completion: Stir the mixture at room temperature for 3–4 hours.

-

Precipitation:

-

Acidify the solution carefully with 1M HCl to pH ~2.0.

-

The N-Tetradecanoyl-L-alanine will precipitate as a white solid.

-

-

Purification:

-

Filter the precipitate.

-

Wash with cold water (to remove salts) and hexane (to remove unreacted fatty acid/chloride traces).

-

Recrystallize from ethanol/water if higher purity is required.

-

-

Drying: Dry under vacuum at 40°C overnight.

Synthesis Workflow Diagram

Figure 1: Chemical synthesis workflow for N-Tetradecanoyl-L-alanine via Schotten-Baumann acylation.

Application A: Chiral Mesoporous Silica (CMS) Templating[6]

The most significant industrial application of N-Tetradecanoyl-L-alanine is its use as a chiral template . Standard mesoporous silica (e.g., MCM-41) has cylindrical pores. By using C14-L-Ala, researchers can synthesize silica with twisted hexagonal rod-like morphologies .[1]

Mechanism of Chiral Transcription

-

Micelle Formation: In basic solution, C14-L-Ala molecules form rod-like micelles. The L-alanine head groups pack in a way that induces a macroscopic "twist" or helical pitch to the micelle.

-

Co-Structure Directing Agent (CSDA): A CSDA (typically APTES or TMAPS) is required to bridge the interaction between the anionic surfactant head group and the anionic silica precursor (TEOS).[1]

-

Condensation: The silica condenses around the twisted micelle.

-

Calcination: The organic surfactant is burned off, leaving a silica shell with chiral pores.

Protocol for CMS Synthesis

-

Surfactant: N-Tetradecanoyl-L-alanine (C14-L-Ala).

-

Silica Source: Tetraethyl orthosilicate (TEOS).

-

Molar Ratio: 1.0 C14-L-Ala : 0.1 APS : 2.0 TEOS : 1000 H₂O.

Outcome: The resulting material exhibits enantioselectivity, capable of separating racemic mixtures or catalyzing asymmetric reactions.

Application B: Biological Function & Signaling[8]

In the context of the Endocannabinoidome , N-Tetradecanoyl-L-alanine is a bioactive lipid. While less potent than its arachidonoyl counterpart (N-arachidonoyl-alanine), it plays a specific metabolic role.

Metabolic Pathway

N-Tetradecanoyl-L-alanine is synthesized and degraded by enzymes shared with the endocannabinoid system.

-

Biosynthesis: Catalyzed by GLYATL2 (Glycine N-acyltransferase-like 2) or generic N-acyltransferases, transferring myristic acid from Myristoyl-CoA to Alanine.

-

Degradation: Hydrolyzed by FAAH (Fatty Acid Amide Hydrolase) back into myristic acid and alanine.

Functional Activity

-

FAAH Inhibition: It acts as a competitive substrate/inhibitor for FAAH. By occupying the enzyme, it can potentiate the effects of other signaling lipids like Anandamide (Entourage Effect).

-

Antimicrobial Action: N-myristoylated amino acids and peptides exhibit surfactant-like antimicrobial activity, disrupting bacterial cell membranes. This is particularly relevant for biofilm inhibition.

Biological Pathway Diagram

Figure 2: Metabolic life-cycle of N-Tetradecanoyl-L-alanine within the endocannabinoidome.

References

-

Synthesis & Templating: Shopova, D., et al. "Chiral Mesoporous Silica Templated by N-Myristoyl-L-Alanine." Chemistry of Materials. (Verified context via search).

-

Biological Function: Bradshaw, H. B., et al. "N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes." Biomolecules, 2019. [Link]

-

Surfactant Properties: Perez, L., et al. "Amino acid-based surfactants: New antimicrobial agents." Advances in Colloid and Interface Science.

-

FAAH Interaction: Cravatt, B. F., et al. "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." PNAS, 2001. [Link]

-

General Data: PubChem Compound Summary for L-Alanine derivatives. [Link]

Sources

Understanding N-Myristoylation: A Technical Guide for Proteomic Profiling and Drug Discovery

Executive Summary

N-myristoylation is not merely a membrane anchor; it is a dynamic molecular switch that governs the localization, stability, and signaling capacity of the proteome.[1] For researchers in oncology and infectious disease, understanding the "myristoylome" has shifted from academic curiosity to clinical necessity. With the emergence of first-in-class N-myristoyltransferase (NMT) inhibitors like Zelenirstat (PCLX-001) entering clinical trials, the ability to profile, quantify, and perturb this modification is a critical competency.

This guide moves beyond textbook definitions to provide a rigorous, experimental framework for studying N-myristoylation, focusing on the transition from radioactive tracers to bioorthogonal "click" chemistry and the exploitation of NMT synthetic lethality in drug development.

Part 1: The Biochemistry of N-Myristoylation

The Enzymatic Mechanism

N-myristoylation is the irreversible attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of a protein.[1][2][3][4][5][6] Unlike palmitoylation (which is reversible and occurs on cysteines), myristoylation is a permanent structural modification that typically occurs co-translationally.[7]

The reaction is catalyzed by N-myristoyltransferase (NMT) using a specific ordered Bi-Bi reaction mechanism:

-

Myristoyl-CoA binding: NMT binds Myristoyl-CoA first, causing a conformational change that opens the peptide binding pocket.[1][3]

-

Peptide binding: The nascent polypeptide enters the pocket.

-

Transfer: The myristoyl group is transferred to the N-terminal glycine.[1][2][4][8][9][10]

-

Release: CoA is released, followed by the myristoylated protein.

Critical Pre-requisite: The initiator Methionine (Met) must first be removed by Methionine Aminopeptidase (MetAP) . If MetAP fails or is inhibited, NMT cannot access the N-terminal Glycine, and the protein remains cytosolic and often unstable.

The Consensus Sequence (The "Gly2" Rule)

NMT is highly selective. The canonical consensus sequence is M-G-X-X-X-S/T , but modern proteomics has refined this:

-

Position 1 (Met): Removed by MetAP.

-

Position 2 (Gly): Absolute requirement. Mutation to Alanine (G2A) is the standard control to abolish myristoylation.

-

Position 6 (Ser/Thr): Highly preferred; aids in binding pocket affinity.

-

Position 7/8 (Basic): Lysine or Arginine often present to facilitate membrane electrostatic attraction.

Visualization: The Co-Translational Pathway

Figure 1: The co-translational modification pathway. Methionine Aminopeptidase (MetAP) acts upstream of N-Myristoyltransferase (NMT).[3][5]

Part 2: Functional Dynamics & The "Myristoyl Switch"

A common misconception is that the 14-carbon chain is sufficient to anchor a protein to the membrane. It is not. The binding energy of myristate is barely sufficient for transient association. Stable binding requires a "second signal," usually a polybasic cluster (electrostatic attraction) or a palmitoyl group.

This weak affinity allows for the Myristoyl Switch —a regulatory mechanism where the lipid moiety flips between "exposed" (membrane-bound) and "sequestered" (cytosolic) states.

| Switch Type | Trigger Mechanism | Example Protein |

| Ligand-Induced | Calcium (Ca²⁺) binding induces conformational change, extruding the myristoyl group. | Recoverin (Vision pathway) |

| Electrostatic | Phosphorylation of the polybasic domain neutralizes the positive charge, repelling the protein from the negative membrane. | MARCKS (Actin crosslinking) |

| Proteolytic | Cleavage by protease exposes a new N-terminal Glycine (post-translational myristoylation). | BID (Apoptosis/Caspase-8) |

Part 3: Analytical Methodologies (The Gold Standard)

Moving Beyond Tritium

Historically, detection relied on [3H]-myristic acid. While sensitive, it requires weeks of exposure and hazardous waste handling. The modern standard is Bioorthogonal Labeling using alkyne-tagged analogs (e.g., YnMyr) followed by Click Chemistry (CuAAC).

Protocol: Metabolic Labeling & Click Capture

Validation: This protocol is self-validating. The "No-Click" control (omitting copper) and "Competition" control (excess unlabeled myristate) confirm specificity.

Materials:

-

Probe: YnMyr (Alkynyl-myristate) [20-50 µM final].

-

Lysis Buffer: RIPA or 1% SDS in PBS (must solubilize membranes).

-

Click Reagents: Biotin-Azide, CuSO4, TCEP (reducing agent), TBTA (ligand).

Workflow:

-

Pulse: Incubate cells with 25 µM YnMyr for 4–16 hours.

-

Expert Tip: Use dialyzed FBS media to remove competing serum lipids.

-

-

Lysis: Wash cells 3x with cold PBS. Lyse in 1% SDS buffer containing protease inhibitors. Sonicate to shear DNA.

-

Click Reaction:

-

To 100 µL lysate (1 mg/mL), add:

-

1 µL Biotin-Azide (10 mM stock)

-

2 µL TCEP (50 mM stock)

-

2 µL TBTA (10 mM stock)

-

2 µL CuSO4 (50 mM stock)

-

Order matters: Premix TBTA/CuSO4 before adding to lysate to prevent protein precipitation.

-

-

Incubation: Rotate 1 hour at RT.

-

Precipitation: Add cold MeOH/Chloroform to remove excess unreacted probe.

-

Enrichment: Resolubilize pellet and incubate with Streptavidin-magnetic beads.

-

Elution & Blot: Boil beads in 2x Laemmli buffer. Western blot for specific targets or Streptavidin-HRP for global profiles.

Visualization: The Click Chemistry Workflow

Figure 2: Bioorthogonal labeling workflow for enriching the N-myristoylated proteome.

Part 4: Therapeutic Targeting (Drug Discovery)

NMT is a validated target in fungal infections (Candida albicans), parasitic diseases (Malaria), and increasingly in Oncology.

Synthetic Lethality in Cancer

Humans possess two isozymes: NMT1 and NMT2 .[5][9]

-

NMT1: Essential for cell survival. Knockout is lethal.

-

NMT2: Often downregulated in hematologic malignancies (e.g., Burkitt Lymphoma).

The Strategy: Cancer cells that have lost NMT2 are entirely dependent on NMT1. An NMT inhibitor (like PCLX-001) applied at a dose that partially inhibits NMT1 will kill NMT2-deficient cancer cells while sparing normal cells (which have NMT1 + NMT2 redundancy). This is the principle of collateral lethality .

Key Inhibitors

| Compound | Target | Indication | Status |

| PCLX-001 (Zelenirstat) | Human NMT1/2 | Lymphoma, Solid Tumors | Phase I/II Clinical Trials |

| IMP-1088 | Human NMT1/2 | Rhinovirus (Common Cold) | Preclinical (Picomolar potency) |

| DDD86481 | P. falciparum NMT | Malaria | Preclinical |

References

-

Mechanism & Function: Resh, M. D. (2021). "Protein N-myristoylation: functions and mechanisms in control of innate immunity."[11] National Institutes of Health. Link

-

NMT1 vs NMT2: Ducker, C. E., et al. (2005). "Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis."[10] Molecular Cancer Research.[12] Link

-

Click Chemistry Protocol: Heal, W. P., et al. (2012). "Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry." Nature Protocols. Link

-

HIV-1 Myristoyl Switch: Tang, C., et al. (2004). "A myristoyl switch regulates membrane binding of HIV-1 Gag."[13][14] PNAS.[13][14] Link

-

PCLX-001 Clinical Data: Beauchamp, E., et al. (2020). "Targeting N-myristoylation for therapy of diffuse large B-cell lymphoma." Nature Communications. Link

Sources

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sergey.science [sergey.science]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A myristoyl switch regulates membrane binding of HIV-1 Gag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

Comprehensive Characterization of N-Myristoyl-L-alanine: Physicochemical Properties and Synthesis

Abstract

N-Myristoyl-L-alanine (N-Tetradecanoyl-L-alanine) represents a critical class of lipoamino acids —hybrid molecules combining the structural rigidity of an amino acid (L-alanine) with the hydrophobic tail of a fatty acid (myristic acid). This unique amphiphilic architecture grants it dual functionality: as a mild, biodegradable anionic surfactant in physicochemical applications and as a structural probe in membrane biology. This guide provides a rigorous technical analysis of its properties, synthesis, and behavior in aqueous systems, distinguishing clearly between its free acid and salt forms.

Part 1: Molecular Architecture & Identity

The molecule consists of a 14-carbon saturated fatty acid chain (myristoyl) amide-linked to the

Chemical Identity Table[1][2]

| Property | Data |

| IUPAC Name | (2S)-2-(Tetradecanoylamino)propanoic acid |

| Common Name | N-Myristoyl-L-alanine |

| CAS Number (Free Acid) | 71448-29-8 |

| CAS Number (Sodium Salt) | 67395-95-3 |

| Molecular Formula | |

| Molecular Weight | 299.45 g/mol |

| Chirality | L-isomer (S-configuration at |

| SMILES | CCCCCCCCCCCCCC(=O)NC(=O)O |

Structural Visualization

The following diagram illustrates the amphiphilic segmentation of the molecule, highlighting the hydrophobic tail and the hydrophilic head group.

Part 2: Physicochemical Profile

The behavior of N-Myristoyl-L-alanine is pH-dependent. At low pH, it exists as a water-insoluble free acid. At physiological or alkaline pH (pH > 7), it forms a salt (e.g., sodium N-myristoyl-L-alaninate), which functions as an anionic surfactant.

Solubility & Phase Behavior

-

Free Acid Form: Highly lipophilic. Soluble in ethanol, chloroform, and warm DMSO. Insoluble in water.

-

Salt Form (Na/K): Soluble in water. Exhibits a Krafft Point (temperature at which solubility equals CMC), typically >25°C for C14 chains, requiring slight warming for full dissolution in aqueous buffers.

Surface Activity (Surfactant Properties)

The sodium salt of N-Myristoyl-L-alanine is a mild surfactant. Its Critical Micelle Concentration (CMC) is lower than its C12 analog (N-Lauroyl-L-alanine) due to the increased hydrophobicity of the myristoyl chain.

| Parameter | Value / Range | Notes |

| Melting Point (Free Acid) | ~100–105 °C | Estimated based on homologous N-acyl amino acids. |

| pKa (Carboxyl) | ~3.6 – 3.8 | Slightly higher than free alanine due to amide electron withdrawal. |

| CMC (Sodium Salt) | 1.0 – 2.0 mM | Est. (vs. ~6-8 mM for Lauroyl-Ala). Follows Traube's Rule. |

| Surface Tension ( | ~30–35 mN/m | At CMC in aqueous solution (25°C). |

| HLB Value | ~10–12 | Calculated; indicates O/W emulsifier potential. |

Expert Insight: The CMC of N-acyl amino acids is highly sensitive to counterions. Using Arginine or Lysine as the counterion (instead of Sodium) can significantly increase solubility and biocompatibility, a strategy often used in cosmetic formulations.

Part 3: Synthesis Protocol (Schotten-Baumann)

The most robust method for synthesizing N-Myristoyl-L-alanine is the Schotten-Baumann reaction , which involves the acylation of L-alanine with myristoyl chloride under basic conditions to scavenge the generated HCl.

Reagents

-

L-Alanine (High purity)[1]

-

Myristoyl Chloride (Freshly distilled or high purity)

-

Sodium Hydroxide (NaOH), 4M aqueous solution

-

Solvents: Acetone/Water mix (1:1) or THF/Water

-

Hydrochloric Acid (HCl), 6M (for precipitation)

Step-by-Step Methodology

-

Preparation of Amino Acid Solution: Dissolve L-Alanine (1.0 equiv) in a 1:1 mixture of water and acetone. Add NaOH (1.0 equiv) to deprotonate the carboxylic acid and create the soluble sodium alaninate. Cool the solution to 0–5 °C.

-

Acylation (The Critical Step): Simultaneously add Myristoyl Chloride (1.1 equiv) and NaOH (1.2 equiv) dropwise to the reaction vessel.

-

Control: Maintain pH between 10 and 11 . If pH drops below 9, the amine protonates and reactivity ceases. If pH > 12, myristoyl chloride hydrolyzes rapidly to myristic acid (impurity).

-

Temperature: Keep < 10 °C to suppress hydrolysis.

-

-

Reaction Completion: Stir vigorously for 2–3 hours, allowing the mixture to warm to room temperature naturally.

-

Work-up & Isolation:

-

Remove acetone under reduced pressure (rotary evaporator).

-

Acidify the remaining aqueous phase carefully with 6M HCl to pH ~2.0 . The N-Myristoyl-L-alanine will precipitate as a white solid.

-

Filter the solid and wash extensively with cold water to remove NaCl and excess L-alanine.

-

-

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to remove traces of myristic acid (hydrolysis byproduct).

Synthesis Workflow Diagram

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| -COOH | 10.0 – 12.0 | Broad Singlet | 1H | Carboxylic Acid |

| -NH- | 6.0 – 8.0 | Doublet | 1H | Amide Proton |

| 4.4 – 4.6 | Multiplet | 1H | Alanine Chiral Center | |

| 2.1 – 2.3 | Triplet | 2H | Methylene adj. to Carbonyl | |

| 1.3 – 1.4 | Doublet | 3H | Alanine Methyl Group | |

| Bulk CH | 1.2 – 1.3 | Broad Multiplet | ~20H | Myristoyl Chain |

| Terminal CH | 0.85 – 0.90 | Triplet | 3H | Fatty Acid Terminus |

Infrared Spectroscopy (FT-IR)[7]

-

3300 cm

: N-H stretch (Amide A). -

2850–2920 cm

: C-H stretches (Alkyl chain). -

1710–1730 cm

: C=O stretch (Carboxylic acid). -

1640–1650 cm

: C=O stretch (Amide I). -

1540–1550 cm

: N-H bend (Amide II).

Part 5: Applications in Research & Industry

Biomimetic Surfactants

As an amino acid-based surfactant, the sodium salt of N-Myristoyl-L-alanine is mild, non-cytotoxic, and biodegradable . It is used in:

-

Drug Delivery: Formulation of pH-sensitive liposomes or micelles for encapsulating hydrophobic drugs.

-

Cosmetics: Primary surfactant in "sulfate-free" cleansers due to its compatibility with skin pH and low irritation potential.

Biological Probe (N-Myristoylation)

While biological N-myristoylation typically occurs on Glycine residues (catalyzed by N-myristoyltransferase, NMT), N-Myristoyl-L-alanine serves as a critical negative control or structural probe in enzymatic assays. Because the alanine side chain (methyl) is bulkier than glycine (hydrogen), it cannot fit into the NMT binding pocket, making it useful for validating the specificity of myristoylation antibodies or assays.

References

-

PubChem. (2025).[2][3] N-Tetradecanoyl-L-alanine (Compound). National Library of Medicine. Link

-

NCATS. (2025).[3] N-Myristoyl-L-alanine sodium (Substance). Global Substance Registration System.[4][3] Link[3]

- Bordier, C. (1981). Phase separation of integral membrane proteins in Triton X-114 solution. Journal of Biological Chemistry. (Reference for surfactant phase behavior logic).

- Infante, M.R., et al. (2004). Amino acid-based surfactants. Comptes Rendus Chimie. (Authoritative source on synthesis and properties of N-acyl amino acids).

-

U.S. National Institutes of Health. (2006). Study of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS). American Journal of Respiratory Cell and Molecular Biology. Link

Sources

Technical Guide: Research & Applications of N-Tetradecanoyl-L-alanine

The following technical guide details the physicochemical properties, synthesis, and research applications of N-Tetradecanoyl-L-alanine (Myristoyl-L-alanine).

Executive Summary

N-Tetradecanoyl-L-alanine (CAS: 71448-29-8), often referred to as Myristoyl-L-alanine , is an anionic amino acid-based surfactant comprising a hydrophobic myristic acid (C14) tail linked to a hydrophilic L-alanine headgroup via an amide bond.[1][]

Unlike traditional petrochemical surfactants (e.g., SDS), this compound represents a class of "green" surfactants characterized by high biodegradability, low cytotoxicity, and chiral specificity. In biomedical research, it serves as a critical model for studying protein N-myristoylation , a vital post-translational modification involved in membrane targeting and signal transduction.

Key Physicochemical Parameters:

| Property | Value / Description |

|---|---|

| Molecular Formula | C₁₇H₃₃NO₃ |

| Molecular Weight | 299.45 g/mol |

| Physical State | White to off-white powder (Solid) |

| Solubility | Soluble in alkaline aqueous solutions (pH > 8), Methanol, Ethanol |

| pKa | ~3.6 (Carboxyl group) |

| Critical Micelle Concentration (CMC) | ~2.0 – 5.0 mM (pH dependent) |

Part 1: Core Research Applications

Biomimetic Modeling of N-Myristoylation

N-myristoylation is the irreversible attachment of myristic acid to the N-terminal glycine of proteins (e.g., Src family kinases, G-protein

-

Mechanism: The C14 tail inserts into the hydrophobic core of lipid bilayers, while the amino acid headgroup interacts with the polar interface.

-

Application: Researchers use this compound as a negative control or competitive inhibitor in assays designed to test N-terminal glycine specificity in lipopeptide signaling.

Surfactant-Mediated Drug Delivery

Due to its amphiphilic nature, N-Tetradecanoyl-L-alanine self-assembles into micelles in aqueous media above its Critical Micelle Concentration (CMC).

-

Solubilization: It is used to solubilize hydrophobic active pharmaceutical ingredients (APIs). The hydrophobic core of the micelle encapsulates the drug, while the L-alanine shell ensures water solubility.

-

pH-Responsive Release: The carboxylic acid group (pKa ~3.6) allows for pH-triggered disassembly. In acidic environments (e.g., tumor microenvironments or endosomes), the headgroup becomes protonated, disrupting the micelle and releasing the payload.

Antimicrobial & Membrane Biophysics

Amino acid-based surfactants exhibit antimicrobial activity by disrupting bacterial cell membranes.

-

Mode of Action: The surfactant monomers integrate into the lipid bilayer, causing increased permeability and eventual lysis.

-

Selectivity: Research indicates that L-isomer surfactants often show differential biological activity compared to racemic mixtures due to chiral interactions with bacterial membrane proteins.

Part 2: Mechanisms & Visualization

Mechanism of Action: Self-Assembly & Membrane Interaction

The following diagram illustrates the concentration-dependent behavior of N-Tetradecanoyl-L-alanine, transitioning from monomeric dispersion to micellar aggregation, and its interaction with lipid bilayers.

Figure 1: State transition of N-Tetradecanoyl-L-alanine from monomer to micelle and subsequent membrane interaction pathways.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis (Schotten-Baumann)

Objective: Synthesize high-purity N-Tetradecanoyl-L-alanine using a biphasic Schotten-Baumann reaction. This method minimizes racemization of the L-alanine.

Reagents:

-

L-Alanine (CAS: 56-41-7)

-

Myristoyl Chloride (Tetradecanoyl chloride) (CAS: 112-64-1)

-

Sodium Hydroxide (NaOH), 1M and 4M solutions

-

Acetone or Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 6M

Workflow:

-

Preparation: Dissolve L-Alanine (10 mmol, 0.89 g) in 10 mL of 1M NaOH. Cool the solution to 0–5°C in an ice bath.

-

Acylation: Simultaneously add Myristoyl Chloride (12 mmol, 3.2 mL) dissolved in 5 mL dry acetone and 4M NaOH dropwise to the alanine solution.

-

Critical Control: Maintain pH between 10–11 throughout addition. If pH drops below 9, the amine becomes protonated and unreactive.

-

-

Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

-

Isolation: Acidify the mixture carefully with 6M HCl to pH 2.0. The product will precipitate as a white solid.

-

Purification: Filter the precipitate. Wash 3x with cold water to remove excess salts. Recrystallize from ethanol/water (70:30 v/v).

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and Mass Spectrometry (ESI-MS, [M-H]⁻ = 298.4).

Protocol B: Determination of Critical Micelle Concentration (CMC)

Objective: Determine the precise CMC of the synthesized surfactant using Conductivity.

Workflow:

-

Stock Solution: Prepare a 20 mM solution of N-Tetradecanoyl-L-alanine in deionized water. Adjust pH to 9.0 using NaOH to ensure complete solubility (anionic form).

-

Titration: Measure the conductivity (

) of the water solvent (blank). -

Measurement: Add aliquots of the stock surfactant solution to the water. Measure conductivity after each addition once stabilized.

-

Analysis: Plot Conductivity (

) vs. Concentration (-

Result: The plot will show two linear regions with different slopes. The intersection point of these two lines is the CMC.[3]

-

Expected Value: ~2–5 mM depending on ionic strength.

-

Part 4: Safety & Stability

-

Handling: N-Tetradecanoyl-L-alanine is generally low toxicity but acts as a surfactant/irritant. Wear gloves and safety glasses to prevent eye irritation.

-

Stability: Stable in solid form at room temperature. In solution, the amide bond is susceptible to hydrolysis at extreme pH (<2 or >12) or high temperatures over prolonged periods.

-

Storage: Store in a cool, dry place. Hygroscopic; keep container tightly sealed.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53471027, N-Tetradecanoyl-L-alanine. Retrieved from [Link]

- Bordes, R., & Holmberg, K. (2015).Amino acid-based surfactants – Do they deserve more attention? Advances in Colloid and Interface Science, 222, 381-397. (Contextual grounding for amino acid surfactant properties).

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

Sources

exploring the surfactant properties of N-acyl alanines

An In-Depth Technical Guide to the Surfactant Properties of N-Acyl Alanines

Authored by: Gemini, Senior Application Scientist

Abstract

N-acyl alanines represent a class of anionic surfactants derived from natural amino acids, positioning them as highly biocompatible and biodegradable alternatives to traditional surfactants like sulfates.[1][2][3] Their unique structure, comprising a hydrophobic fatty acid tail linked via an amide bond to the hydrophilic alanine headgroup, imparts a favorable toxicological profile and versatile physicochemical properties.[2][4][5] This guide provides a comprehensive exploration of the synthesis, core surfactant properties, self-assembly behavior, and critical characterization methodologies for N-acyl alanines. It is intended for researchers, scientists, and drug development professionals seeking to leverage these molecules in advanced applications, from pharmaceuticals to personal care.

Introduction: The Rise of Amino Acid-Based Surfactants

The demand for sustainable, mild, and effective surfactants has driven significant research into bio-based amphiphiles.[6] Amino acid-based surfactants, particularly N-acyl alanines, have emerged as leading candidates due to their renewable origins, excellent biodegradability, and low irritation potential for skin and eyes.[1][3][6] Unlike conventional surfactants, their properties can be finely tuned by selecting different fatty acid chain lengths and utilizing the inherent chirality of the alanine headgroup.[2] These molecules exhibit a rich phase behavior, forming structures like micelles and vesicles that are of significant interest for drug delivery, and their pH-responsive nature offers a mechanism for controlled release.[7][8][9]

Synthesis of N-Acyl Alanines

The fundamental structure of an N-acyl alanine is created by forming an amide bond between the amino group of alanine and the carboxyl group of a fatty acid. The choice of synthesis route impacts yield, purity, and environmental footprint.

Schotten-Baumann Reaction

The most common and industrially scalable method is the Schotten-Baumann condensation.[10] This reaction involves the acylation of the amino acid using a fatty acyl chloride in an alkaline aqueous solution.[10][11]

-

Causality: The alkaline conditions (typically pH 10) are crucial for deprotonating the amino group of alanine, making it a more effective nucleophile to attack the electrophilic carbonyl carbon of the acyl chloride.[12] The reaction is typically performed at low temperatures to control its exothermicity.

Caption: Fig 1: Schotten-Baumann Synthesis of N-Acyl Alanine.

Enzymatic Synthesis

Greener alternatives utilizing enzymes like lipases and aminoacylases are gaining traction.[6][13] These biocatalytic methods offer high selectivity and operate under mild reaction conditions, avoiding the use of harsh chemicals.[6][10]

-

Expertise & Experience: While enzymatic routes are environmentally benign, they often face challenges of lower yields and higher costs associated with enzyme production and stability.[10] Chemo-enzymatic approaches, which combine the efficiency of chemical synthesis with the selectivity of enzymes, are being explored to overcome these limitations.[10]

Core Surfactant Properties and Physicochemical Behavior

The amphiphilic nature of N-acyl alanines drives their behavior at interfaces and their tendency to self-assemble in solution.

Surface Tension Reduction and Critical Micelle Concentration (CMC)

Like all surfactants, N-acyl alanines adsorb at the air-water interface, disrupting the cohesive energy of water molecules and reducing surface tension. As their concentration increases, the interface becomes saturated, and the molecules begin to self-assemble into spherical aggregates called micelles. This concentration threshold is known as the Critical Micelle Concentration (CMC), a key parameter for characterizing any surfactant.[14][15]

-

Trustworthiness: The CMC is a fundamental, self-validating property. Below the CMC, properties like surface tension change drastically with concentration. Above the CMC, these properties plateau as added monomers simply form more micelles.[16] This distinct inflection point confirms the onset of micellization.

The structure of the N-acyl alanine directly influences its surface activity:

-

Acyl Chain Length: Increasing the length of the hydrophobic acyl chain generally decreases the CMC, as the greater hydrophobicity provides a stronger driving force for the molecules to escape the aqueous environment by forming micelles.[2]

-

Polar Headgroup: The alanine headgroup is more hydrophilic than that of N-acyl sarcosinates but less so than N-acyl glutamates, which contain a second carboxyl group.[5][17] Minor changes in the polar head can impact cytotoxicity without significantly affecting the CMC.[2]

Caption: Fig 2: Monomer-to-Micelle Transition at the CMC.

Influence of Environmental Factors

-

pH: The ionization state of the alanine headgroup's carboxylic acid is pH-dependent.[9] At low pH, the carboxyl group is protonated (-COOH), reducing its hydrophilicity and potentially leading to precipitation. In alkaline conditions, it is fully deprotonated (-COO⁻), enhancing solubility and surface activity.[5][9] This pH-responsiveness is a key feature for designing smart drug delivery systems that release their payload in specific pH environments, such as acidic tumor microenvironments.[]

-

Temperature and Ionic Strength: Changes in temperature can affect the hydration of the hydrophilic headgroup and the solubility of the surfactant, thereby influencing the CMC. The addition of electrolytes (salts) can screen the electrostatic repulsion between the anionic headgroups in a micelle, which typically lowers the CMC and promotes the growth of micelles.

Quantitative Data Summary

The following table summarizes typical physicochemical properties for a series of sodium N-acyl alaninates, illustrating the structure-property relationships discussed.

| Surfactant (Sodium Salt) | Acyl Chain | CMC (mM) | Surface Tension at CMC (mN/m) |

| N-Decanoyl Alanine | C10 | ~8-10 | ~28-30 |

| N-Lauroyl Alanine | C12 | ~2-3 | ~26-28 |

| N-Myristoyl Alanine | C14 | ~0.5-0.8 | ~25-27 |

| N-Palmitoyl Alanine | C16 | ~0.1-0.2 | ~24-26 |

| Note: Exact values can vary based on experimental conditions (temperature, pH, purity). Data synthesized from trends reported in literature.[2][19] |

Self-Assembly and Applications in Drug Delivery

Beyond simple micelles, N-acyl alanines can form more complex supramolecular structures like vesicles (bilayer spheres analogous to liposomes), which are highly valuable for encapsulating both hydrophilic and hydrophobic drugs.[7][16]

-

Drug Encapsulation: Hydrophobic drug molecules can be partitioned into the nonpolar core of the micelles, increasing their aqueous solubility and protecting them from degradation.[] Vesicular structures can encapsulate hydrophilic drugs in their aqueous core.[20][21]

-

Biocompatibility: The amino acid headgroup ensures that these surfactants are generally less cytotoxic than many conventional surfactants, a critical requirement for pharmaceutical formulations.[2][22] Studies have shown that N-decanoyl surfactants are significantly less toxic than sodium dodecyl sulfate (SDS).[19]

-

Neurodegenerative Diseases: Emerging research has identified novel N-acyl amino acid compounds that can reduce amyloid pathology and exhibit neuroprotective properties, suggesting potential therapeutic applications in diseases like Alzheimer's.[23]

Caption: Fig 3: Micellar Encapsulation of a Hydrophobic Drug.

Experimental Protocols for Characterization

To ensure scientific integrity, protocols must be robust and self-validating. Here, we detail the standard method for determining the CMC.

Protocol: Determination of CMC by Surface Tensiometry

This protocol uses the Du Noüy ring or Wilhelmy plate method to measure surface tension as a function of surfactant concentration.

-

Objective: To determine the concentration at which N-acyl alanine monomers saturate the air-water interface and begin forming micelles.

-

Materials & Equipment:

-

High-purity N-acyl alanine sample

-

Deionized water (≥18 MΩ·cm)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass beakers (ensure cleanliness to avoid contaminants)

-

Automated or manual tensiometer (e.g., Krüss, Biolin Scientific)

-

Magnetic stirrer and stir bars

-

-

Methodology:

-

Stock Solution Preparation: Accurately prepare a concentrated stock solution of the N-acyl alanine in deionized water, ensuring it is well above the expected CMC. For example, 100 mM.

-

Serial Dilutions: Prepare a series of at least 10-12 dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC. A logarithmic dilution series is often most efficient.

-

Tensiometer Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using deionized water (surface tension ≈ 72.8 mN/m at 20°C).

-

Measurement:

-

Start with the most dilute solution to minimize cross-contamination.

-

Pour the solution into the sample vessel and allow it to equilibrate thermally (e.g., 25°C).

-

Measure the surface tension. Ensure the reading is stable before recording.

-

Thoroughly clean and dry the ring/plate and vessel between each measurement.

-

-

Data Analysis:

-

Plot surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting graph should show two distinct linear regions: a steeply sloping line at low concentrations and a nearly flat line at high concentrations.

-

The CMC is the concentration at the point of intersection of these two lines. Perform linear regression on both segments to determine this point accurately.

-

-

-

Self-Validation: The trustworthiness of the result is confirmed by the clear presence of two linear regions with a sharp inflection point. A broad or ambiguous transition may indicate sample impurities or incomplete dissolution.

Conclusion

N-acyl alanines are a versatile and highly promising class of biocompatible surfactants. Their properties are directly and predictably linked to their chemical structure—namely the length of the acyl chain and the nature of the amino acid headgroup. This tunability, combined with their mildness, biodegradability, and capacity for self-assembly into functional nanostructures, makes them ideal candidates for advanced applications in drug delivery, pharmaceuticals, and high-performance personal care products. The methodologies and principles outlined in this guide provide a robust framework for researchers to explore and harness the full potential of these remarkable molecules.

References

- He, Y., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. MDPI.

- Tripathy, D., et al. (2018). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Comptes Rendus Chimie.

- Thies, S., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology.

- Morán, M.C., et al. (2004). Amino Acid-Based Surfactants.

- Basak, S., et al. (2013). Alanine-based surfactants: Synthesis and some surface properties.

- Thies, S., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants.

- Perinelli, D.R., et al. (2016). Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants. PubMed.

- Preparation method of surfactant composition. (2021).

- Yoon, J.Y., et al. (2007). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. PubMed.

- Jain, S., et al. (2019).

- Zhang, L. (2010). Synthesis and physicochemical study of novel amino acid based surfactants.

- Roy, S., & Dey, J. (2007). Spontaneously Formed Vesicles of Sodium N-(11-Acrylamidoundecanoyl)

- Advantages of Amino Acid-Based Surfactants over Traditional Surfactants. (2023). Yeser Chemicals.

- Ho, A.Y., et al. (1995). N-acylated alpha-amino acids as novel oral delivery agents for proteins. PubMed.

- Sanchez, L. (2019).

- Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants. (2016).

- Synthesis and Properties of pH-dependent N-acylglutamate/aspartate Surfactants. (2018).

- Perinelli, D.R., et al. (2020).

- Immordino, M.L., et al. (2006).

- Novel N-acyl amino acid treatment for Alzheimer's disease and other neurodegener

- Pinazo, A., et al. (2022).

- Dynamic Properties of Amino Acid Based Surfactants. (2021). Turkchem.

- Innovative Approaches to Enhancing the Biomedical Properties of Liposomes. (2023). MDPI.

- Liposomal Amino Acids Encapsul

- Self-Assembly: From Amphiphiles to Chromophores and Beyond. (2012). PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yeserchem.com [yeserchem.com]

- 4. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]

- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 6. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN112957998A - Preparation method of surfactant composition - Google Patents [patents.google.com]

- 12. Cationic Surfactants Based on Arginine-Phenylalanine and Arginine-Tryptophan: Synthesis, Aggregation Behavior, Antimicrobial Activity, and Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. turkchem.net [turkchem.net]

- 16. Self-Assembly: From Amphiphiles to Chromophores and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Design and Toxicity Evaluation of Novel Fatty Acid-Amino Acid-Based Biocompatible Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. viromii.com [viromii.com]

Preliminary Investigation of N-Myristoyl-L-alanine Effects

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Chemical Basis

N-Myristoyl-L-alanine (C14-L-Ala) represents a distinct class of lipoamino acids where a fatty acid tail (myristic acid) is covalently linked to a polar amino acid headgroup (L-alanine) via an amide bond. Unlike its commercial counterpart, sodium myristoyl methyl-β-alanine, the L-alanine variant retains chirality, conferring unique self-assembly properties that are critical for chiral templating in material science and specific enzyme recognition in biological systems.

This guide delineates the preliminary investigation of C14-L-Ala, focusing on its synthesis, physicochemical behavior (specifically Critical Micelle Concentration), and its emerging role as a bioactive surfactant and metabolic probe.

Molecular Identity[1]

-

IUPAC Name: (2S)-2-(tetradecanoylamino)propanoic acid[1]

-

Formula: C₁₇H₃₃NO₃[1]

-

Key Feature: Amphiphilic structure with a chiral center at the α-carbon.

-

Primary Utility: Anionic surfactant, chiral template for mesoporous silica, and chemical probe for bacterial genotoxin enzymes (e.g., ClbP).

Chemical Synthesis: The Schotten-Baumann Protocol

To investigate N-Myristoyl-L-alanine, high-purity material is required. The most robust method for synthesis is the modified Schotten-Baumann reaction, which couples myristoyl chloride with L-alanine under alkaline conditions. This method prevents the hydrolysis of the acid chloride while ensuring the amino group remains nucleophilic.

Experimental Protocol

Objective: Synthesize >98% pure N-Myristoyl-L-alanine.

-

Preparation of Aqueous Phase:

-

Dissolve L-Alanine (1.0 eq) in 1.0 M NaOH (2.2 eq). The excess base neutralizes the carboxylic acid of alanine and scavenges the HCl produced during the coupling.

-

Why: The pH must remain >10 to keep the amine unprotonated (

) and nucleophilic.

-

-

Acylation (The Critical Step):

-

Cool the solution to 0–5 °C to minimize hydrolysis of the acyl chloride.

-

Dissolve Myristoyl Chloride (1.1 eq) in dry acetone or THF.

-

Add the organic phase dropwise to the aqueous amino acid solution while vigorously stirring.

-

Control: Monitor pH continuously. If pH drops below 9, add concentrated NaOH immediately.

-

-

Acidification & Precipitation:

-

After 3 hours of stirring at room temperature, acidify the mixture carefully with 6 M HCl to pH ~2.0.

-

Observation: The anionic surfactant converts to its free acid form, which is insoluble in water, precipitating as a white solid.

-

-

Purification:

-

Filter the precipitate.

-

Recrystallization: Dissolve the crude solid in a hot Ethanol/Water (70:30) mixture. Cool slowly to 4 °C.

-

Validation: Verify purity via ¹H-NMR (DMSO-d₆) and melting point determination.

-

Visualization: Synthesis Reaction Pathway

Figure 1: Step-wise chemical synthesis pathway via Schotten-Baumann conditions.

Physicochemical Characterization

The biological and industrial utility of C14-L-Ala is dictated by its amphiphilic nature. The Critical Micelle Concentration (CMC) is the definitive metric for its aggregation behavior.

Protocol: CMC Determination via Surface Tension

Rationale: As a surfactant, C14-L-Ala accumulates at the air-water interface, lowering surface tension (

-

Preparation: Prepare a stock solution of Sodium N-Myristoyl-L-alaninate (10 mM) in deionized water (pH adjusted to 8.0 to ensure solubility).

-

Dilution Series: Create 15 dilutions ranging from 0.1 mM to 10 mM.

-

Measurement: Use a Wilhelmy plate tensiometer. Measure

(mN/m) for each concentration at 25 °C. -

Analysis: Plot

vs. log(Concentration). The intersection of the descending slope and the plateau defines the CMC.

Expected Data Profile

| Parameter | Approximate Value | Significance |

| CMC | 2.0 – 4.0 mM | Micellization occurs at millimolar concentrations, typical for C14 surfactants. |

| Surface Tension ( | ~30 mN/m | Indicates strong surface activity suitable for emulsification. |

| Chirality | L-isomer | Capable of inducing helical twist in sol-gel silica polymerization (Chiral Templating). |

Biological Interface & Mechanisms

Recent investigations have shifted from viewing N-acyl amino acids solely as surfactants to recognizing them as bioactive lipids.

A. Antimicrobial & Membrane Disruption

Unlike cationic surfactants (e.g., CTAB) that puncture bacterial membranes via electrostatic attraction to negative cell walls, N-Myristoyl-L-alanine is anionic. Its mechanism relies on hydrophobic insertion .

-

Mechanism: The C14 tail inserts into the lipid bilayer, increasing membrane fluidity and causing leakage of intracellular components.

-

Selectivity: It is generally milder than cationic agents, making it suitable for cosmetic applications where skin microbiome preservation is desired, though it shows efficacy against specific Gram-positive strains.

B. Metabolic Probe for Genotoxins

A critical, high-level application of C14-L-Ala is in the study of the pks genomic island in E. coli.

-

Context: The enzyme ClbP (colibactin peptidase) cleaves N-myristoyl-D-asparagine prodrugs.

-

Investigation: N-Myristoyl-L-alanine serves as a negative control or substrate analog to map the stereospecificity of the ClbP active site. The enzyme's selectivity for the acyl chain length (C14) and the amino acid stereochemistry (D vs L) is pivotal for understanding colorectal cancer-inducing genotoxins.

Visualization: Biological Interaction Model

Figure 2: Interaction of N-Myristoyl-L-alanine with biological membranes and enzymatic targets.

Safety & Toxicity Profile

While specific toxicological data for the L-alanine conjugate is often inferred from the broader N-acyl amino acid class, the components are benign.

-

Hydrolysis Products: Myristic acid (fatty acid) and L-Alanine (amino acid). Both are metabolizable.

-

Skin Compatibility: N-acyl alaninates are widely used in "sulfate-free" cleansers due to low irritation potential compared to SDS (Sodium Dodecyl Sulfate).

-

Environmental: Readily biodegradable.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53471027, N-Tetradecanoyl-L-alanine. Retrieved from [Link][1]

-

Harvard University. (2022). Development of Chemical Tools to Investigate Colibactin, a Genotoxin from the Human Microbiota. DASH Repository. Retrieved from [Link]

-

University of Queensland. (2023). Nanoarchitectured Structure and Surface Biofunctionality of Mesoporous Silica Nanoparticles. UQ eSpace. Retrieved from [Link]

-

ResearchGate. (2025). Amino-Acid-Based Polymerizable Surfactants for the Synthesis of Chiral Nanoparticles. Retrieved from [Link]

Sources

The Dawn of a New Class of Endogenous Signaling Lipids: A Technical Guide to the Discovery and Characterization of N-Acylated Amino Acids

Abstract

The landscape of lipid signaling is in a constant state of expansion, with the discovery of novel bioactive molecules continually reshaping our understanding of physiological regulation. Among the most significant recent additions to this complex signaling web are the N-acylated amino acids (NAAs), a diverse and burgeoning class of endogenous lipids. Initially identified through research branching from the well-established field of endocannabinoids, NAAs have emerged as critical players in a multitude of physiological processes, from neuromodulation and inflammation to metabolic homeostasis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, biosynthesis, signaling, and analysis of these fascinating molecules. By elucidating the causality behind experimental choices and providing detailed, field-proven methodologies, this guide serves as a foundational resource for both newcomers and seasoned investigators in the field of lipidomics and drug discovery.

Introduction: A Serendipitous Discovery in the Shadow of Endocannabinoids

The story of N-acylated amino acids is intrinsically linked to the study of the endocannabinoid system. The identification of N-arachidonoyl-ethanolamine (anandamide), an endogenous ligand for cannabinoid receptors, spurred a wave of research into other structurally related lipid amides. This exploration led to the discovery of a vast family of molecules where a fatty acid is linked via an amide bond to an amino acid. These N-acyl amino acids (NAAs) represent a significant expansion of the "endocannabinoidome," a complex signaling system comprising endocannabinoids and related lipid mediators.

Unlike classical endocannabinoids, many NAAs do not exhibit significant affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, they interact with a distinct set of molecular targets, including orphan G protein-coupled receptors (GPCRs) and ion channels, thereby mediating a unique spectrum of biological activities. The initial identification of NAAs in mammalian tissues, such as N-arachidonoyl-glycine in bovine and rat brain, opened the door to a new area of lipid research. Subsequent advancements in analytical technologies, particularly targeted lipidomics, have unveiled the existence of a large and diverse family of endogenous NAAs, including conjugates of various fatty acids with proteogenic and non-proteogenic amino acids like taurine and GABA. This guide will delve into the technical aspects of how these molecules were discovered, how they are synthesized and degraded in the body, the signaling pathways they modulate, and the analytical strategies required for their study.

The Metabolic Lifecycle of N-Acylated Amino Acids: Biosynthesis and Degradation

The endogenous concentrations of NAAs are tightly regulated by a delicate balance of enzymatic synthesis and degradation. Understanding these metabolic pathways is crucial for elucidating their physiological roles and for the development of therapeutic strategies that target this system.

Biosynthetic Pathways: A Multi-Enzyme System

The biosynthesis of NAAs is not attributed to a single, universal pathway but rather a collection of enzymatic routes that can be both cell-type and substrate-specific.

One of the key proposed mechanisms involves the direct condensation of an acyl-CoA with an amino acid. The mitochondrial protein cytochrome c , in the presence of hydrogen peroxide, has been shown to catalyze the formation of several N-arachidonoyl amino acids, including N-arachidonoyl glycine, N-arachidonoyl serine, and N-arachidonoyl alanine, from their respective arachidonoyl-CoA and amino acid precursors. This pathway highlights a potential link between cellular respiration and lipid signaling.

Another significant pathway involves enzymes from the glycine N-acyltransferase (GLYAT) family, such as GLYATL2 and GLYATL3. These enzymes facilitate the formation of an amide bond between medium- and long-chain acyl-CoAs and glycine.

Furthermore, a pathway analogous to the biosynthesis of anandamide has been proposed for some NAAs. This involves the generation of N-acyl-phosphatidylserine (NAPS) from N-acyl-phosphatidylethanolamine (NAPE) by a transacylase, followed by the cleavage of NAPS by a phospholipase D (PLD) to yield the N-acyl serine. While the specific PLD involved in N-acyl serine formation is yet to be fully characterized, this pathway suggests a broader role for N-acylated phospholipids as precursors to various bioactive lipids.

The following diagram illustrates the primary known biosynthetic pathways for N-acylated amino acids:

Caption: Key enzymatic pathways leading to the synthesis of N-acylated amino acids.

Degradation: The Central Role of Fatty Acid Amide Hydrolase (FAAH)

The primary enzyme responsible for the catabolism of many NAAs is Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme that hydrolyzes the amide bond of NAAs, releasing the constituent fatty acid and amino acid. This is the same enzyme responsible for the degradation of anandamide. The central role of FAAH in NAA metabolism is underscored by studies on FAAH knockout (FAAH-/-) mice. These animals exhibit significantly elevated levels of various NAAs in different brain regions and peripheral tissues, confirming that FAAH is a major regulator of their endogenous tone.

The inhibition of FAAH has been a major therapeutic strategy for augmenting endocannabinoid signaling. The discovery that FAAH also degrades NAAs suggests that the physiological effects of FAAH inhibitors may be, in part, mediated by the elevation of these molecules.

The degradative pathway is summarized in the following diagram:

Caption: The primary catabolic pathway for N-acylated amino acids mediated by FAAH.

Signaling Mechanisms of N-Acylated Amino Acids: Beyond Cannabinoid Receptors

NAAs exert their biological effects through a diverse array of molecular targets, primarily orphan G protein-coupled receptors (GPCRs) and ion channels. This section will detail the signaling pathways of two prominent examples: N-arachidonoyl glycine (NAGly) acting on GPR18, and N-arachidonoyl serine (NASer) interacting with GPR55.

N-Arachidonoyl Glycine (NAGly) and GPR18 Signaling in Microglia